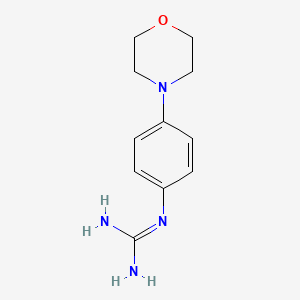

1-(4-Morpholinophenyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-morpholin-4-ylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZJREQBRCRGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436466 | |

| Record name | 1-(4-morpholinophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247234-41-9 | |

| Record name | 1-(4-morpholinophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context of Guanidine Chemistry

Guanidine (B92328), with the chemical formula HNC(NH₂)₂, is a colorless, crystalline compound that is a strong organic base. wikipedia.org First isolated in 1861 by Adolph Strecker from guano, its synthesis can be achieved through methods like the thermal decomposition of ammonium (B1175870) thiocyanate. wikipedia.org The guanidinium (B1211019) cation, formed by the protonation of guanidine, is highly stable due to resonance stabilization across the three nitrogen atoms. wikipedia.orgencyclopedia.pub This inherent stability and the ability to form strong hydrogen bonds are key to its diverse chemical reactivity. encyclopedia.pubmdpi.com

In organic synthesis, guanidines are recognized for their catalytic utility. nih.gov They can be modified to create chiral auxiliaries for asymmetric synthesis and their derivatives are used in the formation of other nitrogen-containing heterocycles like aziridines. nih.gov The development of new guanidinylation reagents, which facilitate the transfer of a guanidinyl group to an amine, is an active area of research, aiming for more efficient and milder reaction conditions. organic-chemistry.orgorganic-chemistry.org

Significance of Morpholine Scaffolds in Organic Synthesis

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govjchemrev.comresearchgate.net This is largely due to its favorable physicochemical properties, including a balance of lipophilicity and hydrophilicity, which can enhance the pharmacokinetic profile of molecules. nih.govresearchgate.net

The versatility of the morpholine moiety stems from its ready accessibility through various synthetic routes. nih.govnih.gov It can be incorporated into larger molecules to improve solubility, bioavailability, and biological activity. researchgate.net The presence of the morpholine ring has been shown to be a critical component for the activity of numerous compounds, contributing to their potency and selectivity for a wide range of biological targets. nih.govjchemrev.com Its application spans various industrial uses, including as a solvent and corrosion inhibitor. jchemrev.com

Structural Framework of 1 4 Morpholinophenyl Guanidine Within Hybrid Architectures

Established Synthetic Pathways for this compound

The construction of the this compound scaffold can be achieved through several established synthetic routes. These methods primarily involve the formation of the guanidine moiety onto a pre-existing 4-morpholinoaniline backbone or a convergent approach where the key fragments are assembled.

Guanidination Reactions Utilizing Cyanamide Precursors

A prevalent and direct method for the synthesis of this compound involves the reaction of an amine with a cyanamide derivative. This approach is a classic example of constructing the guanidine functional group.

A documented synthesis of this compound starts from 4-morpholinoaniline. chemicalbook.com In this procedure, 4-morpholinoaniline is treated with cyanamide in the presence of a strong acid, such as hydrochloric acid, in an alcoholic solvent like ethanol. The reaction mixture is typically heated to reflux for an extended period to ensure complete conversion. The initial product is the hydrochloride salt of this compound, which can then be neutralized with a base, for instance, a saturated aqueous solution of sodium carbonate, to yield the free base. This method has been reported to provide the target compound in good yields. chemicalbook.com

Table 1: Synthesis of this compound via Guanidination with Cyanamide

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 4-Morpholinoaniline | Cyanamide, HCl | Ethanol | Reflux, 10 h | This compound | 82% | chemicalbook.com |

Convergent Synthesis Strategies Involving 4-Morpholinoaniline

Convergent synthesis offers an alternative approach where the 4-morpholinoaniline core is coupled with a pre-formed guanidinylating agent. This strategy can be advantageous for creating a library of analogs by varying the guanidinylating reagent. While a specific convergent synthesis for this compound is not extensively detailed in readily available literature, general methods for the guanylation of anilines are well-established and applicable.

These methods often employ reagents like S-methylisothiourea salts or protected guanidinylating agents such as N,N'-di-Boc-S-methylisothiourea. The reaction typically proceeds by the nucleophilic attack of the aniline (B41778) nitrogen onto the electrophilic carbon of the guanidinylating agent, followed by the elimination of a leaving group (e.g., methanethiol). The use of protected guanidinylating agents is common to control the reactivity and prevent side reactions, with the protecting groups being removed in a subsequent step.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of guanidines to reduce environmental impact and improve safety. While specific studies on the green synthesis of this compound are limited, general trends in guanidine synthesis can be extrapolated.

Key green chemistry considerations include the use of less hazardous solvents, catalytic methods, and atom-economical reactions. For instance, the use of water as a solvent in guanylation reactions has been explored. Catalytic amounts of scandium(III) triflate have been shown to efficiently promote the guanylation of various amines with cyanamide in water, offering a milder and more environmentally friendly alternative to traditional methods that often require harsh acidic conditions.

Furthermore, the development of solid-supported reagents and catalysts for guanidine synthesis allows for easier product purification and catalyst recycling, contributing to waste reduction. The ideal green synthesis of this compound would involve a one-pot, catalytic process with high atom economy, using non-toxic and renewable starting materials.

Advanced Derivatization Strategies of this compound

The guanidine moiety of this compound offers multiple sites for further chemical modification, allowing for the generation of a diverse range of analogs with potentially altered physicochemical and biological properties.

N-Acylation and N-Alkylation Reactions

The nitrogen atoms of the guanidine group can undergo acylation and alkylation reactions. These transformations can be used to introduce a variety of functional groups, thereby modulating the compound's properties.

N-Acylation: The acylation of guanidines can be achieved using various acylating agents such as acid chlorides, anhydrides, or activated esters. The reaction typically occurs at one of the primary amino groups of the guanidine moiety. For instance, the synthesis of acylguanidine analogues has been reported, some of which include a morpholine-containing fragment, highlighting the feasibility of such modifications on similar scaffolds. researchgate.net The reaction of this compound with an acylating agent would be expected to yield the corresponding N-acyl derivative. The choice of reaction conditions, such as the presence of a base, can influence the selectivity and yield of the acylation.

N-Alkylation: Alkylation of the guanidine nitrogen atoms can be accomplished using alkyl halides or other electrophilic alkylating agents. The reaction can lead to a mixture of products due to the presence of multiple nucleophilic nitrogen atoms. To achieve selectivity, protecting group strategies are often employed. For example, the use of carbamate-protected guanidines allows for selective alkylation at a specific nitrogen, with subsequent deprotection to yield the desired N-alkylated guanidine. Phase-transfer catalysis has also been utilized for the alkylation of guanidines under biphasic conditions, offering a convenient method for the synthesis of highly functionalized derivatives. d-nb.info

Table 2: General Derivatization Reactions of Aryl Guanidines

| Reaction Type | Reagent Class | Potential Product |

| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl-1-(4-morpholinophenyl)guanidine |

| N-Alkylation | Alkyl Halides | N-Alkyl-1-(4-morpholinophenyl)guanidine |

Redox Transformations of the Guanidine Moiety

The guanidine group can participate in redox reactions, although this aspect is less explored for simple aryl guanidines like this compound compared to more complex, redox-active systems. The potential for oxidation or reduction of the guanidine moiety or the morpholinophenyl group exists and could lead to novel derivatives.

Furthermore, the guanidine functionality can influence the redox properties of the entire molecule. The electron-donating nature of the guanidinyl group can affect the oxidation potential of the aromatic ring. The study of the redox properties of this compound and its derivatives could provide insights into its potential role in biological redox processes or its application in materials science.

Nucleophilic Substitution Reactions and Site-Specific Modifications

The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms, resulting in a highly basic and resonance-stabilized structure. This inherent electronic nature makes the guanidine moiety an excellent nucleophile. researchgate.net While the guanidine carbon itself is generally resistant to nucleophilic attack due to this resonance stabilization, the nitrogen atoms readily participate in nucleophilic reactions. researchgate.netorganic-chemistry.org

In this compound, the exocyclic amino and imino groups are the primary sites of reactivity. These nitrogens can attack various electrophilic centers, initiating cyclization or substitution cascades. The specific nitrogen that acts as the nucleophile can be influenced by reaction conditions and the nature of the electrophile, allowing for a degree of site-specific modification in the resulting products. For instance, acid-mediated activation can enhance the electrophilicity of the guanidine carbon by disrupting resonance, enabling nucleophilic substitution at this center under specific conditions. organic-chemistry.org This reactivity is fundamental to its role as a key intermediate, where the guanidine unit is incorporated into a new ring system. The primary synthetic utility of the compound lies not in undergoing substitution reactions on its own scaffold, but in using its nucleophilic character to build more complex structures.

This compound as a Crucial Intermediate in Heterocyclic Synthesis

The true synthetic value of this compound is realized in its application as a key intermediate for building heterocyclic frameworks. The guanidine unit is a classic precursor for nitrogen-containing heterocycles, and the morpholinophenyl substituent is often incorporated to modulate physicochemical properties like solubility and to establish specific interactions in biological systems. A prime example of its importance is in the synthesis of Momelotinib, a JAK1/JAK2 inhibitor, where this compound is a key starting material. researchgate.netchemicalbook.com

Construction of Pyrimidine (B1678525) Ring Systems

One of the most well-established applications of guanidines in heterocyclic synthesis is the construction of the 2-aminopyrimidine (B69317) ring system. This is typically achieved through a condensation reaction between the guanidine and a 1,3-dielectrophile, such as a β-dicarbonyl compound or its synthetic equivalent.

A developed route for the synthesis of Momelotinib showcases this principle effectively. researchgate.net In this synthesis, this compound is condensed with an enaminone, methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate, which serves as the three-carbon electrophilic fragment. The reaction proceeds at elevated temperatures in an alcoholic alkali solution to form the desired pyrimidine ring, which is a core component of the final drug molecule. researchgate.net This cyclocondensation reaction highlights the role of this compound as the "N-C-N" building block for the pyrimidine core.

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate | 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid | Intermediate for Momelotinib researchgate.net |

Elaboration into Fused Polycyclic Heterocycles

The synthetic utility of this compound extends beyond simple monocyclic heterocycles to the creation of more complex, fused polycyclic systems. The pyrimidine ring, once formed, can serve as a scaffold for further annulation reactions.

Methodologies have been developed where 2-amino-1,4-dihydropyrimidines, formed from a guanidine, are reacted with various bis-electrophiles to produce novel fused heterocyclic scaffolds. nih.gov For example, reacting a 2-aminopyrimidine with 1,1,3,3-tetramethoxypropane (B13500) under microwave conditions can yield a fused 4H-pyrimido[1,2-a]pyrimidine system. nih.gov By applying this logic, a pyrimidine synthesized from this compound could be subsequently treated with appropriate bis-electrophiles to construct fused polycyclic structures bearing the morpholinophenyl moiety. These strategies demonstrate how the initial pyrimidine product is not an endpoint but a versatile intermediate for accessing architecturally complex molecules with high nitrogen content. nih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. Guanidines are frequently used as key components in several named MCRs, most notably the Biginelli reaction. units.itmdpi.com

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or urea-like component, such as guanidine, to produce 3,4-dihydropyrimidin-2(1H)-ones or related heterocycles. units.itnih.gov The use of this compound as the guanidine component in a Biginelli-type reaction allows for the direct synthesis of highly functionalized dihydropyrimidines incorporating the morpholinophenyl group. While the direct three-component reaction with guanidine itself can be limited, protocols using microwave irradiation or protected guanidine surrogates have significantly expanded the scope and utility of this reaction. units.itnih.gov These methods provide robust access to diverse pyrimidine-based scaffolds that are of significant interest in drug discovery. mdpi.comresearchgate.net

| Aldehyde | β-Ketoester | Guanidine Component | Product Type |

| Benzaldehyde | Ethyl Acetoacetate | Guanidine Hydrochloride | 2-Amino-4,6-diphenyl-1,4-dihydropyrimidine derivative units.it |

| Cyclohexanecarboxaldehyde | Benzyl Acetoacetate | Triazone-protected guanidine | 2-Imino-3,4-dihydropyrimidine derivative nih.gov |

| m-Nitrobenzaldehyde | Ethyl Acetoacetate | Pyrazole carboxamidine | 2-Imino-5-carboxy-3,4-dihydropyrimidine derivative nih.gov |

This table illustrates the variety of components that can be used in Biginelli and related reactions to generate diverse dihydropyrimidine (B8664642) structures. This compound can be used as the guanidine component in similar transformations.

Beyond the Biginelli reaction, the amine precursor to this compound, 4-morpholinoaniline, could potentially be used in other MCRs like the Ugi four-component reaction. wikipedia.orgorganic-chemistry.org The Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide, offering another pathway to rapidly generate molecular complexity. wikipedia.orgillinois.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum provides a characteristic fingerprint of its structural components.

The spectrum of this compound exhibits a number of characteristic absorption bands. A broad band observed around 3084 cm⁻¹ is indicative of the N-H stretching vibrations of the guanidine group. The C=N stretching vibration of the guanidinyl moiety is typically found in the region of 1690-1630 cm⁻¹, and for this compound, a strong absorption is seen at 1693 cm⁻¹ and 1631 cm⁻¹. The aromatic C-C stretching vibrations of the phenyl ring appear at 1518 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the morpholine ring are also present, with a notable band at 1267 cm⁻¹. Furthermore, the C-O-C stretching of the morpholine ether linkage is expected in the 1150-1085 cm⁻¹ region.

Table 1: Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3084 | N-H stretching (guanidine) |

| 1693 | C=N stretching (guanidine) |

| 1631 | C=N stretching, N-H bending (guanidine) |

| 1518 | C-C stretching (aromatic) |

| 1450 | CH₂ bending (morpholine) |

| 1406 | C-H in-plane bending (aromatic) |

| 1267 | C-N stretching (aryl-N, morpholine) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon skeleton and the chemical environment of protons.

¹H NMR Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton. The protons of the morpholine ring appear as two multiplets. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to be deshielded and resonate at approximately 3.71-3.74 ppm. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are also deshielded and appear at around 3.02-3.05 ppm.

The aromatic protons on the phenyl ring exhibit a characteristic splitting pattern. The two protons ortho to the morpholine group and the two protons ortho to the guanidine group are chemically non-equivalent and typically appear as a multiplet in the range of 6.86-6.89 ppm. The protons of the guanidine group itself give rise to broad signals due to quadrupole broadening and chemical exchange. These are observed at approximately 7.16 ppm (brs, 2H) and 6.59 ppm (brs, 1H), with an additional broad signal at 4.25 ppm (brs, 1H) likely corresponding to another NH proton.

¹³C NMR Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The guanidinyl carbon is highly deshielded and appears at a chemical shift of approximately 160.0 ppm. The aromatic carbons show signals in the expected region, with the carbon attached to the guanidine group appearing around 154.9 ppm and the carbon attached to the morpholine nitrogen at about 147.7 ppm. The other aromatic carbons resonate at approximately 124.7 ppm and 116.1 ppm. The carbons of the morpholine ring are observed at 66.1 ppm (O-CH₂) and 48.9 ppm (N-CH₂).

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Group | ¹H NMR | ¹³C NMR |

|---|---|---|

| Guanidine C=N | - | 160.0 |

| Guanidine NH | 7.16 (brs, 2H), 6.59 (brs, 1H), 4.25 (brs, 1H) | - |

| Aromatic C-N (Guanidine) | - | 154.9 |

| Aromatic C-N (Morpholine) | - | 147.7 |

| Aromatic CH | 6.86-6.89 (m, 4H) | 124.7, 116.1 |

| Morpholine O-CH₂ | 3.71-3.74 (m, 4H) | 66.1 |

| Morpholine N-CH₂ | 3.02-3.05 (m, 4H) | 48.9 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

The ESI-MS spectrum in positive ion mode shows a prominent peak at m/z 221.2, corresponding to the protonated molecule [M+H]⁺. In the negative ion mode, a peak at m/z 219.1 is observed, which corresponds to the deprotonated molecule [M-H]⁻. These findings confirm the molecular weight of the compound to be 220.27 g/mol .

Proposed Fragmentation Pathways:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for guanidines, leading to a fragment ion at m/z 204.

Cleavage of the morpholine ring: This could lead to various fragment ions, for instance, a loss of C₂H₄O.

Cleavage between the phenyl and guanidine groups: This could result in the formation of a morpholinophenyl cation and a neutral guanidine fragment, or a guanidinylphenyl cation and a neutral morpholine fragment.

Table 3: ESI-MS Data for this compound

| Ion Mode | m/z | Assignment |

|---|---|---|

| Positive | 221.2 | [M+H]⁺ |

| Negative | 219.1 | [M-H]⁻ |

X-ray Crystallography for Solid-State Molecular Geometry Elucidation of Analogs

While the crystal structure of this compound itself is not reported, studies on analogous N,N'-substituted guanidines provide valuable insights into the expected solid-state conformation. X-ray crystallography of such derivatives reveals key details about bond lengths, bond angles, and intermolecular interactions.

In the solid state, the guanidine group is typically planar due to resonance delocalization of the π-electrons. The C-N bond lengths within the guanidine moiety are expected to be intermediate between a single and a double bond. The geometry around the central carbon is trigonal planar. The phenyl and morpholine substituents will adopt specific conformations to minimize steric hindrance. It is expected that the morpholine ring will adopt a chair conformation.

The crystal packing is likely to be dominated by hydrogen bonding interactions involving the N-H protons of the guanidine group and the nitrogen and oxygen atoms of the morpholine ring of adjacent molecules, as well as potential π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the formation of the crystal lattice.

Complementary Spectroscopic Methods for Structural Assignment

In addition to the primary techniques discussed, other spectroscopic methods can provide complementary information for the structural assignment of this compound.

UV-Visible Spectroscopy: The UV-Vis spectrum of aromatic guanidines is characterized by absorption bands corresponding to π-π* transitions within the phenyl ring and the guanidine group. The presence of the morpholine group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of the primary absorption bands of the benzene (B151609) ring. The spectrum would likely show a strong absorption maximum in the range of 250-300 nm.

By combining the data from these various spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound and its derivatives can be achieved, providing a solid foundation for further studies of its chemical and biological properties.

Computational and Theoretical Chemistry Studies on 1 4 Morpholinophenyl Guanidine Systems

Quantum Chemical Investigations (e.g., DFT, ab initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations provide a foundational understanding of molecular structure, stability, and reactivity.

The electronic structure of a molecule dictates its fundamental chemical properties. For guanidine (B92328) derivatives, DFT calculations can reveal the distribution of electrons and the energies of molecular orbitals. A study on the electronic structure of guanidine and diphenylguanidine using DFT has provided insights into the localization of electron density upon protonation. scispace.com

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. nih.gov

For the guanidinium (B1211019) cation, for instance, the pi molecular orbital diagram shows a delocalized system that contributes to its stability. stackexchange.com In a study of novel guanidine-based dyes, it was found that modifying the donor and acceptor moieties on the guanidine structure significantly alters the HOMO-LUMO energy gap, which in turn affects the electronic and optical properties of the dyes. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Guanidine Derivative

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.23 | Indicates electrophilic sites |

| HOMO | -6.45 | Indicates nucleophilic sites |

| HOMO-LUMO Gap | 5.22 | Relates to chemical stability and reactivity |

This table presents hypothetical data to illustrate the typical output of a DFT calculation for FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). physchemres.org

In studies of guanidine derivatives, MEP maps can highlight the electron-rich nitrogen atoms of the guanidine group, which are potential sites for protonation and hydrogen bonding. For example, in a study of nitroguanidine, the MEP would show a high electron density around the nitro group's oxygen atoms and the amino groups. scielo.brwikipedia.org The color-coded map provides an intuitive understanding of the molecule's reactive surface.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Global reactivity descriptors , such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. nih.gov

Local reactivity descriptors , like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For a substituted guanidine, these descriptors can predict which of the nitrogen atoms is most susceptible to electrophilic attack or which part of the molecule is most likely to donate electrons.

Table 2: Illustrative Global Reactivity Descriptors for a Guanidine Derivative

| Descriptor | Value (eV) | Interpretation |

| Chemical Potential (μ) | -3.84 | Tendency to escape from the system |

| Hardness (η) | 2.61 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.82 | Propensity to accept electrons |

This table presents hypothetical data to illustrate global reactivity descriptors calculated from DFT.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into the conformational landscape of flexible molecules like 1-(4-Morpholinophenyl)guanidine. physchemres.org

For instance, MD simulations of guanidinium-based ionic liquids have been used to develop force fields and to study their microscopic structures and transport properties. acs.orgnih.gov In a study of the protein ubiquitin, MD simulations revealed the atomic-level mechanism of its unfolding induced by guanidinium chloride. nih.gov Such simulations can identify the most stable conformations, the energy barriers between them, and how the molecular shape changes in different environments.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Cation-π Interactions)

The biological activity and physical properties of molecules are often governed by their intermolecular interactions. For guanidine derivatives, hydrogen bonding and cation-π interactions are particularly important.

Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor. DFT calculations and analysis of protein crystal structures have shown that guanidinium forms strong hydrogen bonds with negatively charged groups like carboxylates and phosphates. nyu.eduresearchgate.net However, studies have also indicated that guanidinium does not form strong hydrogen bonds with peptide groups. nih.gov

Cation-π Interactions: The positively charged guanidinium cation can interact favorably with the electron-rich π-systems of aromatic rings. Computational studies on complexes of the guanidinium cation with benzene (B151609), naphthalene, and pyridine (B92270) have characterized the nature of these cation-π interactions. researchgate.netnih.gov These interactions are crucial in biological systems, for example, in the binding of arginine-rich peptides to receptors. nih.govrsc.org

Mechanistic Studies of Reactions Involving Guanidine-Containing Compounds

DFT calculations are widely used to investigate the mechanisms of chemical reactions, including those involving guanidine-containing compounds. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most favorable mechanism.

For example, DFT has been employed to study the mechanism of the guanidine-catalyzed ring-opening of cyclic carbonates. scispace.comrsc.orgresearchgate.net These studies have elucidated the role of the guanidine catalyst in activating the reactants and have explained the observed regioselectivity of the reaction. Similarly, the mechanism of the tandem aza-Michael addition and intramolecular cyclization of guanidinium salts has been investigated using DFT, revealing that the initial nucleophilic addition is the most energetically demanding step. nih.gov In another example, the mechanism of a Rh(II)/guanidine-catalyzed asymmetric N-H bond insertion was explored, highlighting the role of the guanidinium as a chiral proton shuttle. rsc.org

Chemical Reactivity and Mechanistic Insights of 1 4 Morpholinophenyl Guanidine

Intrinsic Basicity and Protonation Equilibrium of the Guanidine (B92328) Group

The most prominent chemical characteristic of 1-(4-Morpholinophenyl)guanidine is the strong basicity of its guanidine group. Guanidines are among the strongest organic bases, a property that stems from the remarkable stability of their conjugate acids, the guanidinium (B1211019) cations. researchgate.net

Upon protonation, the positive charge on the resulting guanidinium ion is not localized on a single nitrogen atom. Instead, it is effectively delocalized across all three nitrogen atoms through resonance. researchgate.netyoutube.com This delocalization significantly stabilizes the cation, thereby shifting the protonation equilibrium far to the right and resulting in a high pKa value. The protonation typically occurs at the sp2-hybridized imino nitrogen, as this allows for the most effective resonance stabilization of the positive charge. stackexchange.com While protonation of the amino nitrogens is possible, the resulting cation lacks the same degree of resonance stabilization and is therefore less favored. stackexchange.com

The basicity of guanidine derivatives can be influenced by the electronic nature of their substituents. In the case of this compound, the morpholino group, being an electron-donating group, can further enhance the basicity of the guanidine moiety, albeit modestly. The pKa values of guanidine derivatives can be exceptionally high, with some superbases exhibiting pKa values in acetonitrile (B52724) ranging from 24.7 to 27.2. researchgate.net For instance, the pKa of the guanidinium group in the amino acid arginine is often cited as being around 12.5, though recent studies suggest it may be even higher, ensuring it remains protonated under most physiological conditions. nih.gov

Role of Guanidinium Species in Catalysis and Reaction Rate Enhancement

The protonated form of guanidines, the guanidinium cation, plays a crucial role in various catalytic processes. Guanidines and their derivatives can function as potent Brønsted base catalysts. nih.gov In their protonated state, they can act as effective hydrogen-bonding donors, activating electrophiles and stabilizing anionic transition states. rsc.org

The catalytic cycle of many guanidine-catalyzed reactions involves the initial deprotonation of a substrate by the neutral guanidine base. The resulting protonated guanidinium cation then participates in the reaction, often through hydrogen bonding, to facilitate the key bond-forming or bond-breaking steps. The ability of the guanidinium group to form multiple hydrogen bonds can lead to significant rate enhancements.

Chiral guanidines have proven to be particularly effective catalysts in a range of enantioselective reactions, delivering products with high yields and stereoselectivities. nih.gov Mechanistic studies have revealed that the bifunctionality of the guanidine catalyst, acting as both a Brønsted base and a hydrogen-bond donor, is often key to its catalytic efficacy. nih.gov

Resonance Hybridization and Charge Delocalization within the Guanidine Moiety

The unique properties of the guanidine group are a direct consequence of resonance hybridization and extensive charge delocalization. In the neutral guanidine molecule, there is already a degree of delocalization of the nitrogen lone pairs into the central carbon-nitrogen double bond. researchgate.net

This delocalization becomes much more significant upon protonation. The resulting guanidinium cation is a resonance-stabilized species, best represented as a hybrid of three equivalent resonance structures. youtube.com In this hybrid, the positive charge is shared equally among the three nitrogen atoms, and the three carbon-nitrogen bonds are of equal length and strength, intermediate between a single and a double bond. stackexchange.com This extensive delocalization is the primary reason for the exceptional stability of the guanidinium cation and, consequently, the high basicity of guanidines. researchgate.net The Y-shaped structure of guanidines facilitates this electronic delocalization. encyclopedia.pub

The resonance stabilization can be depicted as follows:

This delocalization has a profound impact on the molecule's reactivity, rendering the guanidinium group a poor nucleophile despite the presence of nitrogen atoms with lone pairs.

Reaction Pathways and Transition State Analysis of this compound Transformations

The transformations of this compound primarily involve reactions at the guanidine functional group. One of the fundamental reactions is its synthesis from 4-morpholinoaniline (B114313) and cyanamide (B42294) in the presence of an acid. chemicalbook.com

Detailed mechanistic studies, often employing computational methods like density functional theory (DFT), have provided insights into the reaction pathways of guanidine-catalyzed reactions. nih.gov These studies help in understanding the nature of the transition states and identifying the rate-determining steps. For instance, in guanidine-catalyzed reactions, the transition states are often stabilized by hydrogen bonding interactions with the guanidinium catalyst.

The synthesis of substituted guanidines can also proceed through various other routes. For example, symmetrical sulfonyl guanidines have been synthesized from isonitriles and N,N-dibromoarylsulfonamides. nih.gov This reaction involves an interesting switch in the reactivity of the isonitrile, where one molecule acts as a C-centered nucleophile to form a carbodiimide (B86325) intermediate, and a second molecule undergoes C≡N bond cleavage to act as an amine source. nih.gov

The following table provides a summary of the key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C11H16N4O | chemicalbook.com |

| Molecular Weight | 220.27 g/mol | chemicalbook.comthermofisher.com |

| Appearance | White to pale brown solid | fishersci.com |

| Melting Point | ~220 °C (428 °F) | fishersci.com |

| Specific Gravity | 1.309 g/cm³ | fishersci.com |

Supramolecular Chemistry and Molecular Recognition Phenomena of Guanidine Morpholine Scaffolds

The field of supramolecular chemistry investigates the intricate assemblies of molecules held together by non-covalent interactions. Within this field, scaffolds combining guanidinium (B1211019) and morpholine (B109124) groups, such as those found in 1-(4-Morpholinophenyl)guanidine, are of significant interest. These structures offer a unique interplay of interactions that drive molecular recognition and self-assembly.

Environmental and Non Pharmacological Biological Research Perspectives of Guanidine Compounds

Endogenous Production and Metabolic Pathways of Guanidine (B92328) in Microorganisms

Guanidine, a nitrogen-rich compound, is not merely an industrial chemical but is also a product of biological processes. Bacteria, for instance, are capable of producing guanidine endogenously. nih.govnih.gov The guanidyl moiety is a fundamental component of larger biological molecules like the amino acid arginine and the nucleobase guanine. nih.govthermofisher.com The enzymatic production of free guanidine has been identified in various microorganisms. For example, the ethylene-forming enzyme (EFE) produces guanidine through the δ-hydroxylation of arginine. mdpi.com

Once produced, or encountered in the environment, microorganisms have evolved pathways to metabolize guanidine, often to mitigate its potential toxicity at high concentrations. nih.govrfam.org A key metabolic route involves the carboxylation of guanidine to form carboxyguanidine. nih.govchemicalbook.com This reaction is catalyzed by enzymes that were previously annotated as urea (B33335) carboxylases but have been shown to have a preference for guanidine. nih.govchemicalbook.com This carboxyguanidine is then further metabolized. For instance, in Pseudomonas syringae, carboxyguanidine is hydrolyzed to N-carboxyurea (allophanate) by a heterodimeric carboxyguanidine deiminase (CgdAB). chemicalbook.com The resulting allophanate (B1242929) is then hydrolyzed to ammonia (B1221849) and carbon dioxide by allophanate hydrolase. chemicalbook.com This pathway represents a significant mechanism for nitrogen assimilation from guanidine in bacteria. chemicalbook.com

Some bacteria can even utilize guanidine as a sole source of energy, reductant, and nitrogen. nih.gov For example, the complete ammonia oxidizer (comammox) Nitrospira inopinata can grow on guanidine. nih.gov This highlights the role of guanidine as a relevant metabolite in certain ecological niches, particularly in nitrogen-limited environments. nih.gov

Mechanisms of Guanidine-Sensing Riboswitches in Bacterial Gene Regulation

To manage intracellular guanidine levels, many bacteria employ sophisticated regulatory systems known as riboswitches. These are structured RNA elements located in the 5'-untranslated regions of messenger RNAs (mRNAs) that directly bind to specific metabolites to control gene expression. elifesciences.orgelifesciences.org At least four distinct classes of guanidine-sensing riboswitches have been identified (guanidine-I, -II, -III, and -IV), demonstrating the widespread importance of guanidine regulation in the bacterial domain. nih.govresearchgate.netnih.gov

These riboswitches function as genetic "ON" switches. nih.gov In the absence of guanidine, the riboswitch adopts a conformation that leads to the termination of transcription or the blockage of translation initiation of downstream genes. elifesciences.orgrsc.org When intracellular guanidine concentrations rise to potentially toxic levels, the guanidinium (B1211019) cation binds directly to the riboswitch's aptamer domain. bldpharm.com This binding induces a conformational change in the RNA structure, overriding the "OFF" state and allowing for the expression of genes involved in guanidine detoxification. nih.govbldpharm.com

The genes regulated by guanidine riboswitches typically encode for proteins that either export guanidine out of the cell or facilitate its degradation. nih.govelifesciences.org A common example is the regulation of genes encoding SugE-like transporters, which have been identified as guanidine exporters. elifesciences.org Additionally, genes for guanidine carboxylases and other metabolic enzymes are frequently under the control of these riboswitches. nih.govnih.gov

| Riboswitch Class | Predominant Regulatory Mechanism | Typical Associated Genes |

| Guanidine-I | Transcriptional attenuation | Guanidine transporters (e.g., SugE), Guanidine carboxylase |

| Guanidine-II | Translational initiation | Guanidine transporters, Guanidine carboxylase |

| Guanidine-III | Translational initiation | Guanidine transporters, Guanidine carboxylase |

| Guanidine-IV | Transcriptional attenuation | Guanidine transporters (e.g., MepA) |

Environmental Monitoring and Trace Analysis of Guanidine in Complex Matrices

The recognition of guanidine as a microbially relevant metabolite has spurred interest in its environmental occurrence. nih.gov Guanidine can be introduced into the environment through various pathways, including its presence in wastewater. nih.gov To understand its environmental fate and ecological role, sensitive and selective analytical methods for its detection in complex matrices are essential.

Several analytical techniques have been developed for the quantification of guanidine and its derivatives in environmental samples like surface water, wastewater, and biological growth media. nih.gov A prominent approach involves liquid chromatography coupled with mass spectrometry (LC-MS), often with a tandem mass spectrometry (MS/MS) configuration for enhanced selectivity and sensitivity. nih.gov

For trace analysis in complex aqueous samples such as river water, lake water, and marsh water, ion chromatography (IC) has also been successfully employed. One method utilized a novel ion chromatographic material based on glutamic acids bonded to resorcinarene (B1253557) moieties, which allowed for the separation of cationic guanidine compounds. Using integrated pulsed amperometric detection (IPAD), suppressed conductivity detection, or UV-vis detection, detection limits in the range of 2-66 μg L⁻¹ were achieved for various guanidine compounds in different water sources.

A study analyzing various water sources in Western Japan, including lake water, river water, and sewage effluent, successfully quantified guanidine derivatives like 1,3-diphenylguanidine (B1679371) (DPG) and cyanoguanidine (CG) at levels up to 44 and 2600 ng L⁻¹, respectively. This highlights the ubiquitous nature of some guanidine compounds in aquatic environments. These methods provide the necessary tools to investigate the distribution, fate, and potential ecological impact of guanidine compounds.

| Analytical Technique | Sample Matrix | Guanidine Compound(s) | Reported Detection/Quantification Limits |

| LC-MS/MS with Benzoin Derivatization | Human urine, Raw wastewater, Biological growth media | Guanidine | Lower limit of quantification of 50 nM |

| Ion Chromatography (IC) with IPAD, CD, or UV-vis | River water, Lake water, Marsh water | Guanidine, Methylguanidine, 1,1-dimethylbiguanide, etc. | 2–66 μg L⁻¹ |

| LC-MS/MS | Lake water, River water, Sewage effluent, Tap water | 1,3-Diphenylguanidine (DPG), Cyanoguanidine (CG) | DPG: up to 44 ng L⁻¹, CG: up to 2600 ng L⁻¹ |

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Morpholinophenyl)guanidine and its derivatives?

The synthesis typically involves condensation reactions. For example, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones are treated with guanidine nitrate in refluxing ethanol, catalyzed by lithium hydroxide, to yield pyrimidin-2-amine derivatives . Key steps include:

- Condensation : Reacting 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under basic conditions.

- Cyclization : Using guanidine nitrate and LiOH to form the guanidine-containing heterocycle.

- Purification : Column chromatography with ethyl acetate/petroleum ether (2:8) to isolate products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

Structural confirmation relies on a combination of:

- 1H and 13C NMR : To identify proton environments and carbon frameworks, particularly distinguishing morpholinophenyl and guanidine moieties .

- FT-IR : To detect NH stretches (~3300 cm⁻¹) and C=N/C-O vibrations (~1600–1650 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .

Q. What solvents and catalysts are critical for optimizing yields in guanidine-based cyclization reactions?

- Solvent : Ethanol is preferred for reflux conditions due to its polarity and boiling point (~78°C) .

- Catalyst : Lithium hydroxide enhances reaction efficiency by deprotonating intermediates, facilitating cyclization .

- Workup : Ice-cold water precipitates products, minimizing solubility-related losses .

Advanced Research Questions

Q. How do substituents on the aryl group influence the physicochemical properties of this compound derivatives?

Substituents alter electronic and steric profiles:

- Electron-withdrawing groups (e.g., -NO₂) : Reduce basicity by destabilizing the protonated guanidine form, as shown in pKa studies of aryl guanidines .

- Steric hindrance : Bulky substituents (e.g., -CF₃) may slow reaction kinetics but improve thermal stability. Computational models (e.g., AIBLHiCoS) predict tautomer distribution and pKa shifts, though heteroaryl groups (e.g., pyridinyl) require further validation .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Tautomerism : Guanidines often exhibit tautomeric equilibria (e.g., imino vs. amino forms). Use variable-temperature NMR to track dynamic exchange .

- By-product identification : LC-MS or 2D NMR (e.g., HSQC, HMBC) can detect minor impurities or degradation products .

- Cross-validation : Compare experimental data with DFT-calculated NMR chemical shifts or IR spectra .

Q. What methodologies are recommended for analyzing the environmental stability of this compound derivatives?

- Sorption-desorption studies : Use batch equilibration techniques with soil matrices to assess mobility. Fit data to Freundlich isotherms to model binding affinity .

- Metabolite tracking : LC-MS/MS can identify degradation products like guanidine-olefin, which may retain bioactivity .

- Hydrolysis assays : Test pH-dependent stability under controlled conditions (e.g., 25–50°C, pH 3–9) .

Q. How can computational chemistry enhance the design of this compound-based compounds for target applications?

- Molecular docking : Screen derivatives against protein targets (e.g., microbial enzymes) to prioritize synthesis .

- QSAR modeling : Correlate substituent effects (Hammett σ values) with biological activity or solubility .

- Tautomer prediction : Use Boltzmann-weighted DFT calculations to predict dominant tautomers and their reactivity .

Methodological Notes

- Synthetic protocols should include stoichiometric ratios (e.g., 1:1 chalcone:guanidine nitrate) and reaction timelines (4–5 h reflux) .

- Data interpretation must account for solvent polarity in NMR and baseline noise in FT-IR .

- Contradictions in pKa or reactivity data require validation via independent techniques (e.g., potentiometry vs. computational models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.